![molecular formula C18H11ClF2N2OS B2673520 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide CAS No. 400078-98-0](/img/structure/B2673520.png)

2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

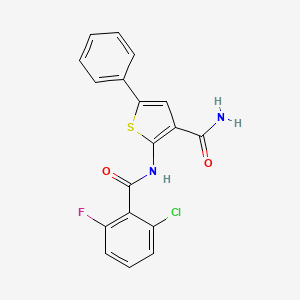

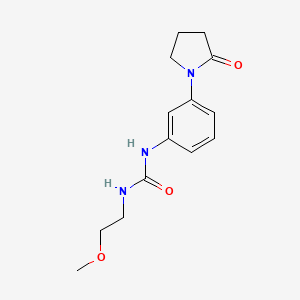

“2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide” is a chemical compound with the molecular formula C18H11ClF2N2OS and a molecular weight of 376.8075464 . It is available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nicotinamide core with a chlorophenyl sulfanyl group and a difluorophenyl group attached .Applications De Recherche Scientifique

Synthesis and Herbicidal Activity

Research on compounds derived from nicotinic acid, similar in structure to 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide, has led to the development of novel herbicides. For instance, a study involving the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrated promising herbicidal activity against various monocotyledonous weeds (Chen Yu et al., 2021).

Fluorescent Analog Development

The creation of a fluorescent analog of nicotinamide adenine dinucleotide, achieved through the reaction of chloroacetaldehyde with the coenzyme, indicates the potential for detailed biochemical studies. This analog exhibits distinct fluorescence properties and has facilitated understanding of enzymatic interactions and coenzyme functions (J. Barrio et al., 1972).

Insecticidal Applications

The sulfoximines, including sulfoxaflor, represent a new class of insecticides where nicotinic acetylcholine receptors (nAChRs) are targeted. Sulfoxaflor has shown high efficacy against sap-feeding insects, including those resistant to other insecticides. The unique action and structure-activity relationships of sulfoxaflor highlight its significance in controlling resistant insect pests (T. C. Sparks et al., 2013).

Material Synthesis

The one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide via a combined Suzuki-Miyaura coupling and cyano hydrolysis reaction showcases the compound's utility as a ligand material for blue phosphorescent OLED dopants. This application underscores the material science aspect of compounds related to this compound (Zhou Yuyan, 2014).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF2N2OS/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-8-5-12(20)10-15(16)21/h1-10H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPJIXJUIHTFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)

![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)